
2-Benzoylamino-4-methylsulfanyl-butyric acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-L-methionine methyl ester: is an organic compound that belongs to the class of amino acid derivatives. It is a derivative of L-methionine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-methionine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-methionine is protected by reacting it with benzoyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This results in the formation of N-benzoyl-L-methionine.
Esterification: The carboxyl group of N-benzoyl-L-methionine is then esterified by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This results in the formation of N-Benzoyl-L-methionine methyl ester.
Industrial Production Methods: Industrial production of N-Benzoyl-L-methionine methyl ester follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of protecting groups and catalysts is carefully controlled to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Benzoyl-L-methionine methyl ester can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield N-benzoyl-L-methionine by using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: N-benzoyl-L-methionine.
Substitution: Various N-acyl derivatives of L-methionine methyl ester.
Applications De Recherche Scientifique
Chemistry: N-Benzoyl-L-methionine methyl ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. It serves as a protected form of L-methionine, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound is used to study the metabolism and function of methionine derivatives. It is also used in the synthesis of biologically active peptides and proteins.
Medicine: N-Benzoyl-L-methionine methyl ester is explored for its potential therapeutic applications, including as a prodrug for delivering L-methionine in a controlled manner. It is also investigated for its role in modulating oxidative stress and inflammation.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the production of peptide-based drugs and as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of N-Benzoyl-L-methionine methyl ester involves its hydrolysis to release L-methionine and benzoyl alcohol. L-methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and the production of important biomolecules such as glutathione. The benzoyl group serves as a protecting group, preventing unwanted reactions at the amino group during synthetic processes.
Comparaison Avec Des Composés Similaires
- N-Benzoyl-L-threonine methyl ester
- N-Benzoyl-L-valine methyl ester
- N-Benzoyl-L-leucine methyl ester
Comparison: N-Benzoyl-L-methionine methyl ester is unique due to the presence of the sulfur atom in the methionine moiety, which allows for specific oxidation reactions leading to sulfoxides and sulfones. This distinguishes it from other N-benzoyl amino acid methyl esters, which do not contain sulfur and therefore do not undergo similar oxidation reactions. Additionally, the presence of the benzoyl group provides a protective effect, making it a valuable intermediate in peptide synthesis and other organic reactions.
Propriétés
Numéro CAS |
50732-06-4 |
|---|---|
Formule moléculaire |
C13H17NO3S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
methyl 2-benzamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C13H17NO3S/c1-17-13(16)11(8-9-18-2)14-12(15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) |
Clé InChI |
GDYWLOSEHSCOED-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)[C@H](CCSC)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
COC(=O)C(CCSC)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994198.png)
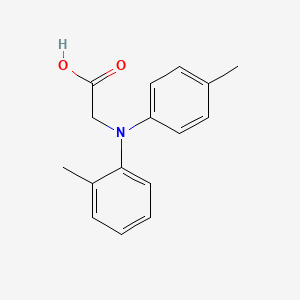
![3-Bromo-1-ethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B12994209.png)

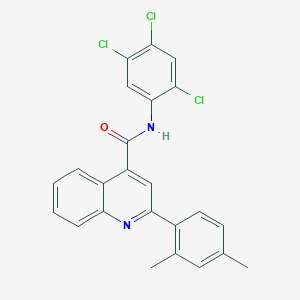

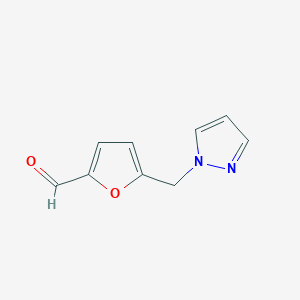
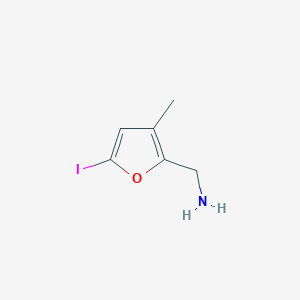

![(2-Azabicyclo[4.1.0]heptan-5-yl)methanol](/img/structure/B12994266.png)
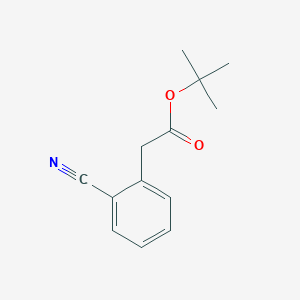
![{2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid](/img/structure/B12994284.png)

